4-Chloro-2-fluoro-5-methylbenzaldehyde
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Overview
Description
4-Chloro-2-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzaldehyde, featuring a chloro, fluoro, and methyl substituent on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry.
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are similar to this compound, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, via the resonance-stabilized carbocation .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-fluoro-5-methylbenzaldehyde, where chlorine is introduced to the aromatic ring. The reaction typically requires a halogenating agent such as chlorine gas or a chlorinating reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups under appropriate conditions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-5-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzoic acid
- 4-Chloro-2-fluoro-5-methylbenzyl alcohol
- 4-Chloro-2-fluoro-3-methylbenzaldehyde
Uniqueness
4-Chloro-2-fluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMNJWMQFXIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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